5,5'-Dithiobis(1-phenyl-1H-tetrazole)
Overview
Description
5,5’-Dithiobis(1-phenyl-1H-tetrazole) is an organic disulphide . The structure of this compound is reported to have two 1-phenyl-1H-tetrazole-5-thiolate units linked by an S-S disulfide bridge .
Molecular Structure Analysis
The molecular formula of 5,5’-Dithiobis(1-phenyl-1H-tetrazole) is C14H10N8S2 . The structure comprises two 1-phenyl-1H-tetrazole-5-thiolate units linked by an S-S disulfide bridge . The C-S-S-C torsion angle has been reported to be 81.9 (1)° .Scientific Research Applications
Photochemical Studies
- Laser-Flash Photolysis: The SS bond cleavage of 5,5'-dithiobis(1-phenyl-1H-tetrazole) has been studied using nanosecond-laser flash photolysis. This research revealed the formation of 1-phenyl-1H-tetrazole-5-thio radical by SS bond fission and its high reactivity with conjugated dienes and O2, demonstrating its potential in photochemical applications (Alam, Watanabe, & Ito, 1996).
Biochemistry Research
- Sulfhydryl Group Determination: A water-soluble aromatic disulfide derivative of 5,5'-dithiobis(2-nitrobenzoic acid) has been synthesized and utilized for determining sulfhydryl groups in biological materials. This highlights its use in biochemical assays and research (Ellman, 1959).
Solar Cell Technology
- Dye-Sensitized Solar Cells: 5,5'-dithiobis(1-phenyl-1H-tetrazole) has been used as a redox mediator in tandem dye-sensitized solar cells. Its implementation in non-corrosive metal-free thiolate/disulfide-based electrolytes demonstrated significant efficiencies, showcasing its potential in renewable energy technologies (Powar et al., 2015).
Corrosion Inhibition
- Copper Corrosion Inhibition: 5,5-dithiobis(1-phenyl-1H-tetrazole) has been studied as an inhibitor for copper corrosion in acidic environments. This application is crucial for industrial settings where corrosion resistance is essential (Tan et al., 2019).
Organic Synthesis
- Hydroamination of Styrenes: This compound has been used in a unique Markovnikov-selective formal hydroamination of styrenes. Its role in forming tetrazolothione moieties highlights its utility in organic synthesis and chemical transformations (Savolainen, Han, & Wu, 2014).
Crystallography and Docking Studies
- Structural Characterization: The structure of related compounds like 1-{4-(methylsulfonyl)phenyl}-5-phenyl-1H-tetrazole has been determined using X-ray crystallography, and docking studies with enzymes have been performed to understand its interactions and potential applications in drug design (Al-Hourani et al., 2015).
Nanotechnology
- Magnetic Nanoparticle Synthesis: 5,5'-dithiobis(1-phenyl-1H-tetrazole) has been involved in the preparation of magnetically separable nanoparticles for green synthesis, demonstrating its role in advancing nanotechnology applications (Nasrollahzadeh, Issaabadi, & Sajadi, 2018).
Metal Complex Synthesis
- Complex Formation: Research on new complexes based on 1-phenyl-1H-tetrazole-5-thiol, including 5,5'-dithiobis(1-phenyl-1H-tetrazole), has been conducted, revealing insights into the formation of various metal complexes and their properties (Song et al., 2017).
properties
IUPAC Name |
1-phenyl-5-[(1-phenyltetrazol-5-yl)disulfanyl]tetrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N8S2/c1-3-7-11(8-4-1)21-13(15-17-19-21)23-24-14-16-18-20-22(14)12-9-5-2-6-10-12/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJXASCLMZSMFTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SSC3=NN=NN3C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N8S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8063705 | |
Record name | 1H-Tetrazole, 5,5'-dithiobis[1-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8063705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,5'-Dithiobis(1-phenyl-1H-tetrazole) | |
CAS RN |
5117-07-7 | |
Record name | 5,5′-Dithiobis[1-phenyl-1H-tetrazole] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5117-07-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Tetrazole, 5,5'-dithiobis(1-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005117077 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Tetrazole, 5,5'-dithiobis[1-phenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1H-Tetrazole, 5,5'-dithiobis[1-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8063705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,5'-dithiobis[1-phenyl-1H-tetrazole] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.502 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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